PTP1B-IN-3

Description

Structure

3D Structure

Properties

IUPAC Name |

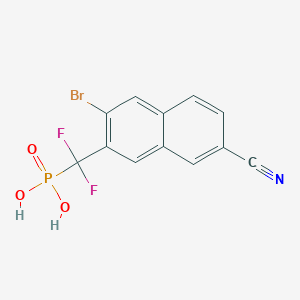

[(3-bromo-7-cyanonaphthalen-2-yl)-difluoromethyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrF2NO3P/c13-11-5-8-2-1-7(6-16)3-9(8)4-10(11)12(14,15)20(17,18)19/h1-5H,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJOQFMMTKEZGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2C=C1C#N)C(F)(F)P(=O)(O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrF2NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PTP1B-IN-3: A Technical Guide to its Mechanism of Action in Insulin Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin signaling pathway.[1][2][3][4] Its primary function is the dephosphorylation of the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1).[5][6][7][8] Elevated expression and activity of PTP1B are associated with insulin resistance, a hallmark of type 2 diabetes and obesity. Consequently, the inhibition of PTP1B has emerged as a promising therapeutic strategy to enhance insulin sensitivity. This technical guide provides an in-depth overview of the mechanism of action of PTP1B-IN-3, a potent and orally active inhibitor of PTP1B, in the context of insulin resistance.

Core Mechanism of Action

This compound is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) with an IC50 of 120 nM. It also exhibits inhibitory activity against the closely related T-cell protein tyrosine phosphatase (TCPTP) with the same IC50. By inhibiting PTP1B, this compound prevents the dephosphorylation of key proteins in the insulin signaling cascade. This leads to a sustained phosphorylation state of the insulin receptor (IR) and its substrates, thereby amplifying the downstream signaling events that ultimately lead to increased glucose uptake and improved insulin sensitivity.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 (nM) |

| PTP1B | 120 |

| TCPTP | 120 |

Table 2: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

| Parameter | Value |

| Oral Glucose Tolerance Test (OGTT) | |

| 1 mg/kg | 60% inhibition of glucose excursion |

| 3 mg/kg | 80% inhibition of glucose excursion |

| 10 mg/kg | 100% inhibition of glucose excursion |

| Estimated ED50 | 0.8 mg/kg |

Table 3: Pharmacokinetic Properties in DIO Mice

| Parameter | Value |

| Oral Bioavailability (F) | 24% |

| Clearance (CL) | 0.71 mL/kg/min |

| Elimination Half-life (t1/2) | 6 h |

Signaling Pathways

The following diagrams illustrate the mechanism of this compound in the context of the insulin signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound. These protocols are based on established methods for characterizing PTP1B inhibitors.

PTP1B Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory potency of this compound against the PTP1B enzyme.

Materials:

-

Recombinant human PTP1B enzyme

-

This compound

-

p-Nitrophenyl phosphate (pNPP) as a substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the PTP1B enzyme to each well, followed by the different concentrations of this compound or vehicle control.

-

Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

-

Initiate the reaction by adding the pNPP substrate to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Insulin Signaling Proteins

Objective: To assess the effect of this compound on the phosphorylation status of key insulin signaling proteins in a cell-based model.

Materials:

-

Insulin-responsive cell line (e.g., HepG2 human hepatoma cells, 3T3-L1 adipocytes)

-

This compound

-

Insulin

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against phospho-IRβ (Tyr1150/1151), total IRβ, phospho-IRS-1 (Tyr612), total IRS-1, phospho-Akt (Ser473), and total Akt

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Culture cells to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

-

Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Oral Glucose Tolerance Test (OGTT) in DIO Mice

Objective: To evaluate the effect of this compound on glucose tolerance in a diet-induced obese mouse model of insulin resistance.

Materials:

-

Diet-induced obese (DIO) mice (e.g., C57BL/6J mice on a high-fat diet for 12-16 weeks)

-

This compound

-

Glucose solution (e.g., 2 g/kg body weight)

-

Handheld glucometer and test strips

-

Oral gavage needles

Procedure:

-

Fast the DIO mice for 6 hours with free access to water.

-

Administer this compound or vehicle control orally by gavage.

-

After a specific pre-treatment time (e.g., 1-2 hours), measure the baseline blood glucose level (t=0) from a tail snip.

-

Administer the glucose solution orally by gavage.

-

Measure blood glucose levels at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Conclusion

This compound is a potent inhibitor of PTP1B that enhances insulin sensitivity by preventing the dephosphorylation of the insulin receptor and its downstream substrates. The available in vitro and in vivo data demonstrate its potential as a therapeutic agent for the treatment of insulin resistance and type 2 diabetes. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel PTP1B inhibitors. This technical guide serves as a valuable resource for researchers and drug development professionals working to advance novel therapies for metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Phosphorylation of PTP1B at Ser(50) by Akt impairs its ability to dephosphorylate the insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Kinetics and Mechanism of Protein Tyrosine Phosphatase 1 B Inactivation by Acrolein | Semantic Scholar [semanticscholar.org]

- 7. Kinetics and Mechanism of Protein Tyrosine Phosphatase 1B (PTP1B) Inactivation by Acrolein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

PTP1B-IN-3: A Negative Regulator of Insulin Signaling - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin signaling pathway. Its role in dephosphorylating the insulin receptor (IR) and its substrates (IRS) makes it a key therapeutic target for type 2 diabetes and other metabolic disorders. This technical guide provides an in-depth overview of PTP1B's function in insulin signaling and focuses on a potent and orally active inhibitor, PTP1B-IN-3. We present quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: PTP1B as a Negative Regulator of Insulin Signaling

Insulin signaling is a complex cascade initiated by the binding of insulin to its receptor, leading to a series of phosphorylation events that are crucial for glucose homeostasis.[1][2] Protein Tyrosine Phosphatases (PTPs) act as key attenuators in this pathway by dephosphorylating activated signaling molecules.[1] Among these, Protein Tyrosine Phosphatase 1B (PTP1B) is a major non-receptor PTP that plays a pivotal role in the negative regulation of insulin signaling.[1][3]

PTP1B is known to directly dephosphorylate the activated insulin receptor and its primary substrates, such as Insulin Receptor Substrate-1 (IRS-1).[2][4] This action terminates the downstream signaling cascade, which includes the PI3K/Akt pathway, ultimately leading to decreased glucose uptake and utilization. Overexpression or increased activity of PTP1B has been linked to insulin resistance, a hallmark of type 2 diabetes.[2] Consequently, the inhibition of PTP1B has emerged as a promising therapeutic strategy to enhance insulin sensitivity.[5][6]

This compound: A Potent Inhibitor

This compound is a potent and orally active inhibitor of PTP1B. It has demonstrated significant potential in preclinical studies for the treatment of diabetes.[7] Notably, this compound also inhibits T-cell protein tyrosine phosphatase (TCPTP), a closely related phosphatase that also plays a role in insulin signaling.[3][7] This dual inhibitory action may contribute to its overall efficacy.

Quantitative Data

The inhibitory potency and in vivo efficacy of this compound have been quantified in various studies. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Species/System | Reference |

| IC50 (PTP1B) | 120 nM | In vitro enzymatic assay | [7] |

| IC50 (TCPTP) | 120 nM | In vitro enzymatic assay | [7] |

| ED50 (Oral Glucose Tolerance Test) | 0.8 mg/kg | Diet-induced obese (DIO) mice | [7] |

| Oral Bioavailability (F) | 24% | DIO mice | [7] |

| Elimination Half-life (t1/2) | 6 hours | DIO mice | [7] |

Signaling Pathways

To visualize the critical role of PTP1B in insulin signaling and the mechanism of its inhibition, the following diagrams are provided.

Caption: Insulin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of PTP1B inhibitors like this compound.

In Vitro PTP1B Enzymatic Assay (pNPP)

This assay measures the enzymatic activity of PTP1B using the artificial substrate p-nitrophenyl phosphate (pNPP).

Materials:

-

Recombinant human PTP1B

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

p-Nitrophenyl phosphate (pNPP) solution

-

PTP1B inhibitor (e.g., this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the PTP1B inhibitor in the assay buffer.

-

In a 96-well plate, add the PTP1B enzyme to each well (except for the blank).

-

Add the inhibitor dilutions to the respective wells.

-

Pre-incubate the enzyme and inhibitor at room temperature for 15 minutes.

-

Initiate the reaction by adding the pNPP solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Western Blot Analysis of Insulin Receptor Phosphorylation

This method is used to assess the effect of PTP1B inhibition on the phosphorylation status of the insulin receptor in a cellular context.

Materials:

-

Cell line (e.g., HepG2)

-

Cell culture medium

-

Insulin

-

PTP1B inhibitor

-

Lysis buffer (containing phosphatase and protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-IR, anti-total-IR)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and grow to confluence.

-

Starve the cells in serum-free medium for several hours.

-

Pre-treat the cells with the PTP1B inhibitor or vehicle for a specified time.

-

Stimulate the cells with insulin for a short period (e.g., 10 minutes).

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated IR to total IR.

Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a standard in vivo method to evaluate the effect of a compound on glucose metabolism.

Materials:

-

Mice (e.g., diet-induced obese mice)

-

Glucose solution (e.g., 2 g/kg body weight)

-

PTP1B inhibitor (formulated for oral administration)

-

Glucometer and test strips

-

Oral gavage needles

Procedure:

-

Fast the mice overnight (approximately 12-16 hours) with free access to water.

-

Administer the PTP1B inhibitor or vehicle orally at a specific time point before the glucose challenge (e.g., 1-2 hours).

-

Measure the baseline blood glucose level (t=0) from the tail vein.

-

Administer the glucose solution orally via gavage.

-

Measure blood glucose levels at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating a novel PTP1B inhibitor.

Caption: A generalized experimental workflow for the development of PTP1B inhibitors.

Conclusion

PTP1B remains a compelling target for the development of novel therapeutics for type 2 diabetes and related metabolic disorders. This compound serves as a prime example of a potent, orally available inhibitor with promising preclinical activity. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of next-generation PTP1B inhibitors. Further research focusing on improving selectivity and optimizing pharmacokinetic properties will be crucial for translating these promising preclinical findings into effective clinical therapies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. Glucose Tolerance Test in Mice [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Characterization of Trodusquemine (MSI-1436): A Novel Allosteric Inhibitor of PTP1B

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery and initial characterization of Trodusquemine (also known as MSI-1436), a selective, non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and other metabolic disorders.

Introduction to Trodusquemine

Trodusquemine is a naturally occurring aminosterol, a spermine metabolite of cholesterol, originally identified for its broad-spectrum antimicrobial properties.[1][2] Subsequent research revealed its potent and selective inhibitory activity against PTP1B, leading to extensive investigation into its therapeutic potential for metabolic diseases.[3][4] Unlike many PTP1B inhibitors that target the highly conserved active site, Trodusquemine exhibits a unique allosteric mechanism of action, binding to the C-terminal region of the enzyme.[5] This allosteric inhibition provides a basis for its high selectivity over other protein tyrosine phosphatases.[6][7]

Biochemical Characterization

The initial characterization of Trodusquemine focused on quantifying its inhibitory potency and selectivity against PTP1B.

Data Presentation: Inhibitory Activity of Trodusquemine

| Parameter | Enzyme | Value | Notes |

| IC50 | PTP1B | ~1 µM | Non-competitive inhibition.[8] |

| IC50 | TC-PTP | 224 µM | Demonstrates over 200-fold selectivity for PTP1B over its closest homolog, TC-PTP.[6][8] |

| Ki | PTP1B (1-405, full-length) | 0.6 µM | Higher affinity for the full-length enzyme containing the C-terminal segment.[5] |

| Ki | PTP1B (1-321, catalytic domain) | 4 µM | Lower affinity for the truncated catalytic domain, highlighting the importance of the C-terminus for binding.[5] |

| Binding Stoichiometry | PTP1B (1-405) : Trodusquemine | 1:2 | Suggests two binding sites on the full-length enzyme.[5] |

| Binding Stoichiometry | PTP1B (1-321) : Trodusquemine | 1:1 | A single binding site on the catalytic domain.[5] |

Experimental Protocols

PTP1B Inhibition Assay (General Protocol):

The inhibitory activity of Trodusquemine against PTP1B is typically determined using a biochemical assay that measures the dephosphorylation of a substrate.

-

Enzyme and Substrate Preparation: Recombinant human PTP1B (full-length or catalytic domain) is purified. A common substrate is p-nitrophenyl phosphate (pNPP), which releases a yellow-colored product (p-nitrophenol) upon dephosphorylation, easily quantifiable by spectrophotometry at 405 nm.[9]

-

Reaction Mixture: The assay is performed in a buffer solution (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA) containing the PTP1B enzyme and the pNPP substrate.[9]

-

Inhibitor Addition: Varying concentrations of Trodusquemine are added to the reaction mixture.

-

Incubation and Reaction Termination: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) and then terminated by adding a strong base (e.g., 1 M NaOH).[9]

-

Data Analysis: The absorbance of the resulting p-nitrophenol is measured. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]

Selectivity Assay (vs. TC-PTP):

To determine the selectivity of Trodusquemine, a similar inhibition assay is performed using the closely related T-cell protein tyrosine phosphatase (TC-PTP). The IC50 value for TC-PTP is then compared to that of PTP1B to calculate the selectivity ratio.[6][8]

Mechanism of Action: Allosteric Inhibition

Trodusquemine's mechanism as a non-competitive inhibitor was established through kinetic studies, such as Dixon plots, which showed that the inhibitor does not compete with the substrate for binding to the active site.[5] Further investigation revealed that Trodusquemine preferentially binds to a novel allosteric site within the disordered C-terminal region of PTP1B.[5] This binding event induces a conformational change in the enzyme, leading to inhibition of its catalytic activity.

Visualization of the Proposed Mechanism

Caption: Allosteric inhibition of PTP1B by Trodusquemine.

Cellular and In Vivo Characterization

The effects of Trodusquemine have been characterized in various cellular and animal models, demonstrating its ability to enhance insulin and leptin signaling.

Enhancement of Insulin Signaling

In cellular models such as HepG2 cells, Trodusquemine has been shown to significantly increase the insulin-stimulated tyrosine phosphorylation of the insulin receptor (IR) beta subunit.[4] This indicates that by inhibiting PTP1B, Trodusquemine prevents the dephosphorylation of the activated insulin receptor, thereby amplifying the downstream signaling cascade.

Experimental Protocol: Western Blot for Insulin Receptor Phosphorylation

-

Cell Culture and Treatment: HepG2 cells are cultured and then treated with Trodusquemine (e.g., 10 µM for 30 minutes) with or without subsequent stimulation with insulin (e.g., 100 nM).[8]

-

Cell Lysis: Cells are lysed to extract total protein.

-

Protein Quantification: The concentration of total protein in the lysates is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated form of the insulin receptor beta subunit (p-IRβ) and total IRβ (as a loading control).

-

Detection and Analysis: Following incubation with secondary antibodies, the protein bands are visualized, and the relative levels of p-IRβ are quantified.

Modulation of Leptin Signaling

PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a key component downstream of the leptin receptor. Trodusquemine treatment in vivo has been shown to increase the phosphorylation of STAT3, a direct target of the JAK2 pathway, in hypothalamic tissue.[4]

Visualization of Signaling Pathways

Caption: Trodusquemine enhances insulin and leptin signaling by inhibiting PTP1B.

In Vivo Efficacy in Animal Models

In animal models of diet-induced obesity, Trodusquemine administration has been shown to suppress appetite, reduce body weight in a fat-specific manner, and improve plasma insulin and leptin levels.[4] These effects are consistent with its mechanism of action as a central and peripheral PTP1B inhibitor.

Experimental Protocol: In Vivo Study in Diet-Induced Obese Mice

-

Animal Model: Male mice are fed a high-fat diet to induce obesity and insulin resistance.

-

Drug Administration: Trodusquemine is administered to the mice (e.g., intraperitoneally) at various doses. A control group receives a vehicle solution.

-

Monitoring: Body weight, food intake, and other metabolic parameters are monitored regularly.

-

Tissue Analysis: At the end of the study, tissues such as the hypothalamus and liver can be collected for analysis of protein phosphorylation (as described in the Western blot protocol) to confirm target engagement.

Summary and Future Directions

Trodusquemine (MSI-1436) is a well-characterized, selective, allosteric inhibitor of PTP1B. Its unique mechanism of action, targeting the C-terminal region of the enzyme, confers high selectivity and makes it a valuable tool for studying the physiological roles of PTP1B. The initial characterization of Trodusquemine has demonstrated its potential to enhance insulin and leptin signaling, leading to beneficial metabolic effects in preclinical models. While clinical development has faced challenges, the discovery and characterization of Trodusquemine have provided a proof-of-concept for the therapeutic potential of allosteric PTP1B inhibition and continue to inform the development of next-generation inhibitors for metabolic diseases.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. Leptin signalling pathways in hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Marine Metabolites to the Drugs of the Future: Squalamine, Trodusquemine, Their Steroid and Triterpene Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting the disordered C-terminus of PTP1B with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The PTP1B Inhibitor Trodusquemine (MSI-1436) Improves Glucose Uptake in Equine Metabolic Syndrome Affected Liver through Anti-Inflammatory and Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Effects of PTP1B-IN-3 on Tyrosine Phosphorylation

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Protein Tyrosine Phosphatase 1B (PTP1B) is a critical non-receptor enzyme that negatively regulates key cellular signaling pathways through the dephosphorylation of tyrosine residues. Its overexpression or hyperactivity is implicated in type 2 diabetes, obesity, and certain cancers, making it a prime therapeutic target. PTP1B-IN-3 is a potent, orally active small-molecule inhibitor of PTP1B. This document provides an in-depth technical overview of this compound's mechanism of action, with a specific focus on its effects on tyrosine phosphorylation in critical signaling cascades. It summarizes key quantitative data, details relevant experimental protocols for assessing its activity, and provides visual diagrams of the molecular pathways and experimental workflows involved.

Introduction to Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a prototypical member of the protein tyrosine phosphatase (PTP) superfamily, enzymes that counteract the activity of protein tyrosine kinases (PTKs).[1] This balance of phosphorylation and dephosphorylation is essential for regulating a multitude of cellular processes.[1] PTP1B is primarily localized to the cytoplasmic face of the endoplasmic reticulum and acts as a key negative regulator in several vital signaling pathways.[2]

Notably, PTP1B has been established as a major attenuator of insulin and leptin signaling.[3][4][5] It directly dephosphorylates the activated insulin receptor (IR) and its primary substrates (IRS proteins), as well as the Janus kinase 2 (JAK2), a downstream effector of the leptin receptor.[2][6][7] Consequently, overexpression of PTP1B is linked to insulin resistance and obesity.[4] Its role in oncogenesis is more complex, where it can act as either a tumor suppressor or promoter depending on the cellular context.[4][8] This central role in metabolic and growth signaling pathways makes PTP1B an attractive target for therapeutic intervention.[9]

This compound: A Potent and Orally Active PTP1B Inhibitor

This compound is a potent and orally bioavailable inhibitor designed to target PTP1B.[10] By binding to the enzyme, it blocks its catalytic activity, thereby preventing the dephosphorylation of its target substrates. This inhibition leads to a sustained and enhanced signal transduction in pathways negatively regulated by PTP1B, demonstrating significant potential for antidiabetic and anticancer applications.[5][10]

Quantitative Data for this compound

The efficacy and pharmacokinetic profile of this compound have been characterized through various in vitro and in vivo studies. The key quantitative metrics are summarized below.

| Parameter | Value | Species/Model | Comments | Reference |

| In Vitro Potency | ||||

| IC₅₀ (PTP1B) | 120 nM | Human recombinant | Potent inhibition of the primary target. | [10] |

| IC₅₀ (TCPTP) | 120 nM | Human recombinant | Also shows potent inhibition of the closely related T-cell protein tyrosine phosphatase. | [10] |

| In Vivo Efficacy | ||||

| ED₅₀ (OGTT) | 0.8 mg/kg (est.) | Diet-Induced Obese (DIO) Mice | Dose-dependent inhibition of glucose excursion in an oral glucose tolerance test. | [10] |

| Tumor Growth Delay | T₅₀ extended from 28 to 75 days | NDL2 Ptpn1+/+ Transgenic Mice | 30 mg/kg oral dose significantly delayed tumor onset. | [10] |

| Pharmacokinetics | ||||

| Oral Bioavailability (F) | 24% | DIO Mice | Good oral bioavailability in the mouse model. | [10] |

| Oral Bioavailability (F) | 4% | Rats | Substantially lower bioavailability in rats. | [10] |

| Oral Bioavailability (F) | 2% | Squirrel Monkeys | Low bioavailability in non-human primates. | [10] |

| Elimination Half-life (t₁/₂) | 6 h | DIO Mice | Demonstrates a good elimination half-life. | [10] |

Mechanism of Action: Enhancing Tyrosine Phosphorylation

The primary mechanism of action for this compound is the inhibition of PTP1B's phosphatase activity. This leads to the hyper-phosphorylation of PTP1B's physiological substrates on their tyrosine residues, thereby amplifying downstream signaling.

Effect on the Insulin Signaling Pathway

In the insulin signaling cascade, the binding of insulin to its receptor (IR) triggers receptor autophosphorylation on multiple tyrosine residues. This activates the receptor kinase, which then phosphorylates substrates like Insulin Receptor Substrate 1 (IRS-1).[6][9] Phosphorylated IRS-1 acts as a docking station for downstream effectors, including PI3K, which in turn activates Akt, leading to GLUT4 translocation and glucose uptake.[8] PTP1B directly dephosphorylates and inactivates both the IR and IRS-1, thus dampening the signal.[3][9] By inhibiting PTP1B, this compound prevents this dephosphorylation, resulting in prolonged and enhanced tyrosine phosphorylation of IR and IRS-1, leading to improved insulin sensitivity.[5]

Effect on the Leptin Signaling Pathway

Leptin, a hormone crucial for regulating energy balance, binds to the leptin receptor (LepR), leading to the activation of Janus kinase 2 (JAK2).[7] Activated JAK2 phosphorylates itself and the receptor, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3).[8] Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and regulates gene expression related to satiety and energy expenditure. PTP1B negatively regulates this pathway by dephosphorylating JAK2.[3][7] Inhibition of PTP1B by this compound enhances the tyrosine phosphorylation of JAK2, thereby boosting leptin sensitivity.[7]

Key Experimental Protocols

Assessing the effect of this compound on tyrosine phosphorylation involves a combination of in vitro enzymatic assays, cell-based phosphorylation analysis, and in vivo functional tests.

In Vitro PTP1B Enzymatic Inhibition Assay (IC₅₀ Determination)

This protocol determines the concentration of this compound required to inhibit 50% of PTP1B's enzymatic activity.

Materials:

-

Recombinant human PTP1B enzyme

-

This compound (or other test inhibitor)

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, pH 7.2)

-

Substrate: p-Nitrophenyl Phosphate (pNPP) or a phosphotyrosine peptide substrate.

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute recombinant PTP1B to a pre-determined optimal concentration (e.g., 0.5 nM) in chilled Assay Buffer. This concentration should yield a linear reaction rate for at least 15-20 minutes.[11]

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further into Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

-

Assay Reaction:

-

Add 50 µL of Assay Buffer (containing the appropriate concentration of this compound or vehicle control) to each well of a 96-well plate.

-

Add 25 µL of the diluted PTP1B enzyme solution to each well to start the pre-incubation.

-

Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the phosphatase reaction by adding 25 µL of the pNPP substrate (final concentration at its Kₘ value).

-

-

Data Acquisition:

-

Immediately begin monitoring the absorbance at 405 nm (for pNPP) every minute for 15-30 minutes using a microplate reader.

-

The rate of reaction (V) is determined from the linear portion of the absorbance vs. time curve.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]

-

Cellular Assay: Western Blot Analysis of Substrate Phosphorylation

This protocol is used to visually confirm that this compound increases the tyrosine phosphorylation of a target substrate (e.g., IRS-1) in a cellular context.

Materials:

-

Cell line expressing target proteins (e.g., HepG2 or 3T3-L1 adipocytes).

-

Cell culture medium, serum, and antibiotics.

-

This compound.

-

Stimulant (e.g., Insulin).

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-IRS-1 (pY), anti-total-IRS-1, anti-β-actin.

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with insulin (e.g., 100 nM) for 5-10 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-p-IRS-1) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Wash again, apply ECL substrate, and capture the signal with an imaging system.

-

-

Analysis:

-

Strip the membrane and re-probe for total IRS-1 and a loading control (β-actin) to ensure equal protein loading.

-

Quantify band intensities using densitometry software. The level of phosphorylation is expressed as the ratio of the phospho-protein signal to the total protein signal.

-

Conclusion

This compound is a potent inhibitor of PTP1B that effectively enhances tyrosine phosphorylation of key substrates within the insulin and leptin signaling pathways. By preventing the dephosphorylation of proteins such as the insulin receptor, IRS-1, and JAK2, it restores and amplifies downstream signaling. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to further investigate and characterize the therapeutic potential of this compound and similar molecules in metabolic diseases and oncology. The ability to modulate the phosphotyrosine status of critical signaling nodes with small-molecule inhibitors like this compound represents a promising strategy for drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [bio-protocol.org]

- 12. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [en.bio-protocol.org]

PTP1B-IN-3: A Technical Guide to its Therapeutic Potential in Type 2 Diabetes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator of insulin and leptin signaling pathways, making it a compelling therapeutic target for type 2 diabetes and obesity. Inhibition of PTP1B is anticipated to enhance insulin sensitivity and improve glycemic control. This technical guide provides an in-depth overview of PTP1B-IN-3, a potent and orally active inhibitor of PTP1B. We will delve into its mechanism of action, summarize its pharmacological data, detail key experimental methodologies for its evaluation, and visualize the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic utility of this compound.

Introduction to PTP1B as a Therapeutic Target

Type 2 diabetes is characterized by insulin resistance, a state where cells fail to respond effectively to insulin, leading to hyperglycemia. Protein Tyrosine Phosphatase 1B (PTP1B) plays a pivotal role in attenuating the insulin signaling cascade by dephosphorylating the activated insulin receptor (IR) and its downstream substrate, insulin receptor substrate-1 (IRS-1).[1][2] Elevated expression and activity of PTP1B have been observed in insulin-resistant states, suggesting that its inhibition could restore normal insulin signaling.[3] Furthermore, PTP1B also negatively regulates the leptin signaling pathway, which is crucial for appetite and energy expenditure.[4] Consequently, inhibitors of PTP1B hold the promise of not only improving glycemic control but also addressing obesity, a common comorbidity of type 2 diabetes.

This compound: A Profile of a Potent Inhibitor

This compound, chemically identified as [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid, is a small molecule inhibitor of PTP1B.[5] It has demonstrated significant potential in preclinical studies as a therapeutic agent for type 2 diabetes.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, efficacy, and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| PTP1B | 120[5][6] |

| TCPTP | 120[5][6] |

TCPTP (T-cell protein tyrosine phosphatase) is a closely related phosphatase, and selectivity against it is a key consideration in PTP1B inhibitor development.

Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obese (DIO) Mouse Model

| Parameter | Value |

| Oral Glucose Tolerance Test (OGTT) | |

| 1 mg/kg dose | 60% inhibition of glucose excursion[5] |

| 3 mg/kg dose | 80% inhibition of glucose excursion[5] |

| 10 mg/kg dose | 100% inhibition of glucose excursion[5] |

| Estimated ED50 | 0.8 mg/kg (oral)[5] |

Table 3: Pharmacokinetic Profile of this compound

| Species | Oral Bioavailability (F%) | Clearance (CL) (mL/kg/min) | Elimination Half-life (t1/2) (h) |

| Mouse | 24[5][6] | 0.71[5][6] | 6[5][6] |

| Rat | 4[5][6] | - | - |

| Squirrel Monkey | 2[5][6] | - | - |

Signaling Pathways and Mechanism of Action

This compound enhances insulin signaling by inhibiting the dephosphorylation of key signaling molecules. The diagrams below, generated using the DOT language, illustrate the targeted pathway and the proposed mechanism of action.

References

- 1. This compound | Phosphatase | TargetMol [targetmol.com]

- 2. biorbyt.com [biorbyt.com]

- 3. researchgate.net [researchgate.net]

- 4. CN103833624A - Protein tyrosine phosphatase 1B (PTP1B) enzyme inhibitor, and preparation method and application thereof - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. adooq.com [adooq.com]

Probing PTP1B: A Technical Guide to Inhibitor IC50 Determination and Enzyme Inhibition Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential methodologies for characterizing inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways and a prime therapeutic target for type 2 diabetes, obesity, and cancer. This document details experimental protocols for determining the half-maximal inhibitory concentration (IC50) and elucidating enzyme inhibition kinetics.

PTP1B: A Critical Therapeutic Target

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating signaling pathways initiated by insulin and leptin. By dephosphorylating the activated insulin receptor (IR) and insulin receptor substrate (IRS) proteins, PTP1B attenuates the insulin signal.[1][2][3] Similarly, it negatively regulates the leptin signaling cascade. Consequently, inhibition of PTP1B is a promising strategy for enhancing insulin sensitivity and has become a major focus in the development of therapeutics for metabolic diseases.[4][5]

Quantitative Analysis of a Representative PTP1B Inhibitor

The following tables summarize hypothetical yet representative quantitative data for a PTP1B inhibitor, illustrating the key parameters assessed during its characterization.

Table 1: IC50 Value of a Representative PTP1B Inhibitor

| Inhibitor | IC50 (µM) | Assay Conditions |

| Representative PTP1B Inhibitor | 8.7 ± 0.3 | 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, 1 mM DTT, 4 mM pNPP, 1 µg/ml PTP1B, 37°C |

Table 2: Enzyme Inhibition Kinetic Parameters for a Representative PTP1B Inhibitor

| Parameter | Value | Description |

| K_m (mM) | 10.91 ± 0.50 | Michaelis-Menten constant for the substrate (pNPP) in the presence of the inhibitor. |

| V_max (µmol/min) | 0.02 ± 0.00 | Maximum reaction velocity in the presence of the inhibitor. |

| K_i (µM) | 4.2 | Inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. |

| Inhibition Type | Mixed | The inhibitor binds to both the free enzyme and the enzyme-substrate complex. |

Experimental Protocols

Determination of IC50 Value

This protocol outlines the steps for determining the IC50 value of a PTP1B inhibitor using the chromogenic substrate p-nitrophenyl phosphate (pNPP).[6][7][8]

Materials:

-

Recombinant human PTP1B enzyme

-

PTP1B assay buffer: 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, and 1 mM dithiothreitol (DTT)[6]

-

Substrate solution: p-nitrophenyl phosphate (pNPP)

-

Test inhibitor compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test inhibitor in the assay buffer.

-

In a 96-well plate, add 10 µL of each inhibitor dilution to respective wells.

-

Add 20 µL of PTP1B enzyme solution (1 µg/ml) to each well containing the inhibitor.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 40 µL of 4 mM pNPP solution to each well.

-

The final reaction volume is brought to 200 µL with the assay buffer.[6]

-

Incubate the plate at 37°C for 30 minutes.[7]

-

Stop the reaction by adding 40 µL of 5 M NaOH.[9]

-

Measure the absorbance at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme Inhibition Kinetics Assay

This protocol describes the methodology to determine the mode of inhibition and the inhibition constant (Ki) of a PTP1B inhibitor.[6][7]

Materials:

-

Same as for the IC50 determination.

Procedure:

-

Perform the PTP1B activity assay with varying concentrations of the substrate (pNPP).

-

Repeat the assay in the presence of several fixed concentrations of the test inhibitor.

-

Measure the initial reaction rates for each combination of substrate and inhibitor concentration.

-

Analyze the data using Lineweaver-Burk plots (a plot of 1/velocity versus 1/[Substrate]).[6]

-

The type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is determined by the pattern of the lines on the Lineweaver-Burk plot.

-

Secondary plots, such as plotting the slopes or the y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration, are used to calculate the inhibition constant (Ki).[6]

Visualizing PTP1B Signaling and Inhibition Workflow

The following diagrams, generated using the DOT language, illustrate the PTP1B signaling pathway and a typical experimental workflow for inhibitor characterization.

Caption: PTP1B negatively regulates the insulin signaling pathway.

Caption: Experimental workflow for PTP1B inhibitor discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Protein-Tyrosine Phosphatase 1B Substrates and Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro PTP1B Inhibition Assay Using PTP1B-IN-3 and pNPP Substrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[1][2] This document provides a detailed protocol for an in vitro enzymatic assay to determine the inhibitory activity of compounds against PTP1B, using the specific inhibitor PTP1B-IN-3 as an example and the chromogenic substrate p-nitrophenyl phosphate (pNPP). The hydrolysis of pNPP by PTP1B yields p-nitrophenol (pNP), a yellow product that can be quantified by measuring absorbance at 405 nm.[3] This colorimetric assay is a robust, reliable, and cost-effective method for screening and characterizing PTP1B inhibitors.[4]

PTP1B Signaling Pathway and Inhibition

PTP1B plays a critical role in downregulating insulin signaling. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation on key tyrosine residues, initiating a downstream cascade. PTP1B attenuates this signal by dephosphorylating the activated insulin receptor and its primary substrate, Insulin Receptor Substrate-1 (IRS-1).[3][5] Inhibition of PTP1B is expected to enhance and prolong insulin signaling, thereby improving insulin sensitivity.[6] this compound, also known as [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid, is a potent and selective inhibitor of PTP1B and the closely related T-cell protein tyrosine phosphatase (TCPTP).[4]

Caption: PTP1B negatively regulates the insulin signaling pathway.

Assay Principle

The assay quantifies PTP1B activity by measuring the rate of pNPP dephosphorylation. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decreased rate of p-nitrophenol production. The half-maximal inhibitory concentration (IC50) can be determined by measuring the enzyme's activity across a range of inhibitor concentrations.

Quantitative Assay Parameters

The following table summarizes key quantitative data and typical concentration ranges for the PTP1B in vitro assay.

| Parameter | Value / Range | Reference / Notes |

| Inhibitor | This compound | [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid |

| This compound IC50 | 120 nM | [4] |

| Enzyme | Human Recombinant PTP1B (catalytic domain) | Truncated versions (e.g., amino acids 1-321) are commonly used. |

| Enzyme Concentration | 20 - 75 nM (or 40 - 50 ng/reaction) | [2][7] Optimal concentration should be determined empirically to ensure linear reaction kinetics. |

| Substrate | p-Nitrophenyl Phosphate (pNPP) | --- |

| pNPP Km | 0.7 - 1.3 mM | [2][8] The Michaelis-Menten constant for PTP1B. |

| pNPP Concentration | 0.7 - 15 mM | [1][2] A concentration at or near the Km is recommended for inhibitor studies. |

| Detection Wavelength | 405 nm | [3] Corresponds to the absorbance maximum of the p-nitrophenol product. |

| Assay Temperature | 30°C or 37°C | [9] |

| Assay pH | 6.0 - 7.2 | [1][7] PTPs are typically most active at a slightly acidic to neutral pH. |

Experimental Protocol

This protocol is designed for a 96-well microplate format and can be adapted for 384-well plates by adjusting volumes proportionally.

Required Materials

-

Human Recombinant PTP1B enzyme

-

This compound inhibitor

-

p-Nitrophenyl phosphate (pNPP)

-

Assay Buffer: 50 mM 3,3-dimethylglutarate (or 50 mM Citrate), 50 mM NaCl, 1 mM EDTA, pH 7.0.[7] Add 1 mM DTT fresh before use.

-

Stop Solution: 1 M NaOH

-

DMSO (for dissolving inhibitor)

-

Clear, flat-bottom 96-well microplates

-

Microplate reader capable of measuring absorbance at 405 nm

Reagent Preparation

-

PTP1B Enzyme Stock: Prepare aliquots of PTP1B in assay buffer and store at -70°C. For the experiment, dilute the enzyme to a 2X final concentration (e.g., 100 nM) in cold assay buffer immediately before use.

-

pNPP Substrate Stock: Prepare a 100 mM stock solution of pNPP in deionized water. Store in aliquots at -20°C. Before the assay, thaw and dilute to a 2X final concentration (e.g., 2 mM) in assay buffer.

-

This compound Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution in assay buffer to create a range of 10X final concentrations for the IC50 curve (e.g., 10 µM to 1 nM). Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2%.

Assay Procedure Workflow

References

- 1. Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3-(Hydroxymethyl)cinnoline-4(1H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid, a potent and orally active small molecule PTP1B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound 809272-64-8 | MCE [medchemexpress.cn]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Structure-based design of protein tyrosine phosphatase-1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PTP1B (Protein Tyrosine Phosphatase 1B) inhibitor as well as chemical synthesis method and application thereof - Eureka | Patsnap [eureka.patsnap.com]

- 8. Small molecule interactions with protein-tyrosine phosphatase PTP1B and their use in inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN103833624A - Protein tyrosine phosphatase 1B (PTP1B) enzyme inhibitor, and preparation method and application thereof - Google Patents [patents.google.com]

Application Notes and Protocols for Glucose Uptake Assay in L6 Myotubes with PTP1B-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway.[1][2][3] By dephosphorylating the insulin receptor (IR) and its substrates (IRS), PTP1B attenuates insulin signaling, and its overexpression or increased activity is associated with insulin resistance, a hallmark of type 2 diabetes.[1][4][5][6] Inhibition of PTP1B is a promising therapeutic strategy to enhance insulin sensitivity and improve glucose homeostasis.[2][7] PTP1B-IN-3 is a potent and selective inhibitor of PTP1B. These application notes provide a detailed protocol for assessing the effect of this compound on glucose uptake in L6 rat skeletal muscle cells, a widely used in vitro model for studying glucose metabolism in muscle tissue.

Mechanism of Action

Insulin initiates its metabolic effects by binding to the insulin receptor, leading to its autophosphorylation and the subsequent phosphorylation of insulin receptor substrates. This triggers a signaling cascade involving PI3K and Akt, which ultimately results in the translocation of GLUT4 glucose transporters to the plasma membrane, facilitating glucose uptake into the cell.[3] PTP1B acts as a brake on this pathway by dephosphorylating the insulin receptor and its substrates.[1][2] this compound inhibits this dephosphorylation, thereby prolonging the activated state of the insulin signaling pathway, leading to enhanced glucose uptake.[2]

Signaling Pathway of Insulin and PTP1B Inhibition

Caption: Insulin signaling cascade and the inhibitory action of this compound.

Data Presentation

Table 1: Effect of this compound on Glucose Uptake in L6 Myotubes (Representative Data)

| Treatment Group | Concentration | Glucose Uptake (pmol/min/mg protein) | Fold Change vs. Basal |

| Basal (Untreated) | - | 15.2 ± 1.8 | 1.0 |

| Insulin | 100 nM | 35.8 ± 3.2 | 2.4 |

| This compound | 1 µM | 18.5 ± 2.1 | 1.2 |

| This compound | 10 µM | 22.1 ± 2.5 | 1.5 |

| This compound | 25 µM | 28.9 ± 3.0 | 1.9 |

| Insulin + this compound | 100 nM + 1 µM | 45.3 ± 4.1 | 3.0 |

| Insulin + this compound | 100 nM + 10 µM | 58.7 ± 5.5 | 3.9 |

| Insulin + this compound | 100 nM + 25 µM | 65.1 ± 6.0 | 4.3 |

Data are presented as mean ± standard deviation and are for illustrative purposes only. Actual results may vary.

Experimental Protocols

I. Cell Culture and Differentiation of L6 Myoblasts

Materials:

-

L6 rat myoblasts

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates (6-well or 24-well)

Protocol:

-

Myoblast Proliferation: Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and seed them into desired culture plates at a density of 2 x 10^4 cells/cm².

-

Differentiation: Once the myoblasts reach 100% confluency, induce differentiation by switching the growth medium to DMEM containing 2% FBS and 1% Penicillin-Streptomycin.

-

Myotube Formation: Maintain the cells in the differentiation medium for 5-7 days, replacing the medium every 48 hours. Successful differentiation is characterized by the fusion of myoblasts into elongated, multinucleated myotubes.

II. Glucose Uptake Assay (2-Deoxyglucose Method)

This protocol is based on the uptake of a radiolabeled glucose analog, 2-deoxy-D-[³H]glucose.

Materials:

-

Differentiated L6 myotubes in 6-well or 24-well plates

-

Serum-free DMEM

-

Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, 20 mM HEPES, pH 7.4)

-

Insulin solution (100 µM stock in sterile water)

-

This compound (stock solution in DMSO, concentration to be determined based on solubility)

-

2-deoxy-D-[³H]glucose (1 µCi/mL)

-

Unlabeled 2-deoxy-D-glucose

-

Cytochalasin B (for non-specific uptake control)

-

Ice-cold PBS

-

0.1 M NaOH

-

Scintillation cocktail

-

Scintillation counter

-

BCA Protein Assay Kit

Experimental Workflow Diagram:

Caption: Workflow for the 2-deoxyglucose uptake assay in L6 myotubes.

Protocol:

-

Serum Starvation: After differentiation, wash the L6 myotubes twice with PBS and then incubate in serum-free DMEM for 4-6 hours at 37°C.

-

Pre-incubation with Inhibitor: Following starvation, wash the cells twice with KRH buffer. Pre-incubate the cells with various concentrations of this compound (e.g., 1, 10, 25 µM) or vehicle (DMSO) in KRH buffer for 1 hour at 37°C.

-

Insulin Stimulation: Add insulin to a final concentration of 100 nM to the appropriate wells and incubate for 30 minutes at 37°C. For basal conditions, add an equivalent volume of vehicle.

-

Glucose Uptake: Remove the incubation buffer and add KRH buffer containing 2-deoxy-D-[³H]glucose (1 µCi/mL) and unlabeled 2-deoxy-D-glucose (to a final concentration of 10 µM). Incubate for 10 minutes at 37°C. To determine non-specific uptake, incubate a set of wells with Cytochalasin B (10 µM) for 30 minutes prior to the addition of the 2-deoxy-D-[³H]glucose solution.

-

Stop Reaction: Terminate glucose uptake by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.

-

Scintillation Counting: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Quantification: Use another aliquot of the cell lysate to determine the total protein concentration using a BCA protein assay kit.

-

Data Analysis: Calculate the specific glucose uptake by subtracting the non-specific uptake from the total uptake for each condition. Normalize the glucose uptake to the protein concentration (pmol/min/mg protein).

Logical Relationship Diagram

Caption: Logical flow from this compound action to therapeutic potential.

Troubleshooting and Considerations

-

Cell Viability: It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the concentrations of this compound used do not adversely affect cell viability.

-

DMSO Concentration: The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced artifacts.

-

Optimization: The optimal concentrations of this compound and insulin, as well as incubation times, may need to be determined empirically for your specific experimental setup.

-

Alternative Glucose Uptake Assays: Non-radioactive, fluorescence-based glucose uptake assays are also commercially available and can be used as an alternative to the 2-deoxyglucose method.

-

Reproducibility: Perform all experiments with appropriate biological and technical replicates to ensure the reproducibility of the results.

By following these detailed protocols and considering the provided information, researchers can effectively evaluate the impact of this compound on glucose uptake in L6 myotubes, contributing to the understanding of its potential as a therapeutic agent for insulin resistance and type 2 diabetes.

References

- 1. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]

- 3. portlandpress.com [portlandpress.com]

- 4. Mechanism for differential effect of protein-tyrosine phosphatase 1B on Akt versus mitogen-activated protein kinase in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PTP1B allosteric inhibitor enhances glucose uptake in insulin resistance models | BioWorld [bioworld.com]

- 6. mdpi.com [mdpi.com]

- 7. Improved Glucose Homeostasis in Mice with Muscle-Specific Deletion of Protein-Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Pharmacokinetic Profiling of PTP1B Inhibitors

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and other metabolic disorders.[1][2][3] The development of small molecule inhibitors targeting PTP1B is a major focus of drug discovery.[2][4] Understanding the pharmacokinetic (PK) properties of these inhibitors is crucial for their preclinical and clinical development. This document provides a detailed protocol and representative data for the pharmacokinetic analysis of a hypothetical PTP1B inhibitor, designated here as PTP1B-IN-3, in Sprague-Dawley rats and Cynomolgus monkeys.

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound following a single intravenous (IV) and oral (PO) administration in rats and monkeys. These data are representative of typical small molecule PTP1B inhibitors and are intended to serve as a guide for researchers.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Tmax (h) | 0.08 | 0.5 |

| Cmax (ng/mL) | 1250 ± 210 | 850 ± 150 |

| AUC0-t (ng·h/mL) | 1890 ± 320 | 3200 ± 540 |

| AUC0-inf (ng·h/mL) | 1950 ± 330 | 3350 ± 560 |

| t1/2 (h) | 2.5 ± 0.4 | 3.1 ± 0.5 |

| Clearance (CL) (mL/min/kg) | 8.5 ± 1.5 | - |

| Volume of Distribution (Vdss) (L/kg) | 1.8 ± 0.3 | - |

| Oral Bioavailability (F%) | - | 43% |

Data are presented as mean ± standard deviation (SD).

Table 2: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys

| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |

| Tmax (h) | 0.1 | 1.0 |

| Cmax (ng/mL) | 1500 ± 250 | 650 ± 110 |

| AUC0-t (ng·h/mL) | 2500 ± 420 | 4800 ± 800 |

| AUC0-inf (ng·h/mL) | 2550 ± 430 | 4950 ± 820 |

| t1/2 (h) | 3.8 ± 0.6 | 4.5 ± 0.7 |

| Clearance (CL) (mL/min/kg) | 6.5 ± 1.1 | - |

| Volume of Distribution (Vdss) (L/kg) | 2.2 ± 0.4 | - |

| Oral Bioavailability (F%) | - | 62% |

Data are presented as mean ± standard deviation (SD).

Experimental Protocols

Animal Models

-

Rat Studies: Male Sprague-Dawley rats (8-10 weeks old, weighing 250-300g) were used. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to standard chow and water.

-

Monkey Studies: Male Cynomolgus monkeys (3-5 years old, weighing 3-5 kg) were used. Animals were socially housed and provided with an enriched environment. All procedures involving monkeys were approved by the Institutional Animal Care and Use Committee and conducted in an AAALAC-accredited facility.

Dosing and Administration

-

Formulation: For intravenous administration, this compound was dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. For oral administration, the compound was suspended in 0.5% methylcellulose in water.

-

Intravenous (IV) Administration: Rats received a single bolus dose of 1 mg/kg via the tail vein. Monkeys received a single bolus dose of 1 mg/kg via a saphenous vein.

-

Oral (PO) Administration: Rats received a single dose of 10 mg/kg by oral gavage. Monkeys received a single dose of 5 mg/kg by oral gavage.

Blood Sample Collection

-

Rat Studies: Blood samples (approximately 0.25 mL) were collected from the jugular vein at pre-dose (0), and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Samples were collected into tubes containing K2EDTA as an anticoagulant.

-

Monkey Studies: Blood samples (approximately 1 mL) were collected from a peripheral vein at pre-dose (0), and at 0.1, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Samples were collected into tubes containing K2EDTA.

Sample Processing and Bioanalysis

-

Plasma Preparation: Blood samples were centrifuged at 4000 rpm for 10 minutes at 4°C to separate plasma. The resulting plasma was stored at -80°C until analysis.

-

LC-MS/MS Analysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Plasma samples (50 µL) were subjected to protein precipitation with acetonitrile containing an internal standard.

-

Chromatography: Separation was achieved on a C18 column with a gradient mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Detection was performed on a triple quadrupole mass spectrometer using multiple reaction monitoring (MRM) in positive ion mode.

-

Pharmacokinetic Data Analysis

Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).[5] Key parameters included maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), terminal half-life (t1/2), clearance (CL), and volume of distribution at steady state (Vdss).[6][7] Oral bioavailability (F%) was calculated as (AUCPO/DosePO) / (AUCIV/DoseIV) * 100.

Visualizations

PTP1B Signaling Pathway

The diagram below illustrates the central role of PTP1B in negatively regulating the insulin and leptin signaling pathways. PTP1B dephosphorylates the activated insulin receptor (IR) and Janus kinase 2 (JAK2), thereby attenuating downstream signaling.[8][9][10]

Experimental Workflow for Pharmacokinetic Analysis

The following diagram outlines the workflow for the in vivo pharmacokinetic studies described in this application note.

References

- 1. PTPN1 - Wikipedia [en.wikipedia.org]

- 2. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 4. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. omicsonline.org [omicsonline.org]

- 7. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving PTP1B-IN-3 solubility for in vitro experiments

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using PTP1B-IN-3, with a special focus on overcoming solubility challenges in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a potent and orally active inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell protein tyrosine phosphatase (TCPTP).[1][2][3] It is widely used in research for its potential antidiabetic and anticancer effects.[1][4]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₇BrF₂NO₃P | [1] |

| Molecular Weight | 362.06 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| IC₅₀ (PTP1B) | 120 nM | [1][2] |

| IC₅₀ (TCPTP) | 120 nM | [1][2] |

Q2: What is the primary mechanism of action for PTP1B?

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in several critical signaling pathways.[5][6][7][8] It functions by dephosphorylating tyrosine residues on key signaling proteins, thereby attenuating the signal. Notably, PTP1B dephosphorylates the Insulin Receptor (IR) and Insulin Receptor Substrate-1 (IRS-1), which dampens insulin signaling.[5][7][9] It also dephosphorylates Janus kinase 2 (JAK2), a downstream effector of the leptin receptor, thus inhibiting the leptin signaling pathway.[7][10]

Q3: How do I prepare a stock solution of this compound?

The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is soluble in DMSO up to 50 mg/mL (138.10 mM).[1][2]

| Solvent | Maximum Solubility | Notes |

| DMSO | 50 mg/mL (138.10 mM) | Ultrasonic treatment may be required. Use newly opened, anhydrous DMSO as the compound is hygroscopic.[1][2] |

For a detailed method, please see the Experimental Protocols section.

Q4: How should I store this compound powder and stock solutions?

Proper storage is crucial to maintain the stability and activity of the compound.

| Form | Storage Temperature | Duration | Reference |

| Powder | -20°C | 3 years | [1] |

| In Solvent (e.g., DMSO) | -80°C | 6 months | [1] |

| In Solvent (e.g., DMSO) | -20°C | 1 month | [1] |

It is recommended to store solutions in single-use aliquots to avoid repeated freeze-thaw cycles.[2]

Q5: What is the recommended final concentration of DMSO in an in vitro assay?

High concentrations of DMSO can affect cellular functions and enzyme activity.[11] For most in vitro assays, the final concentration of DMSO should be kept low, typically ≤1% , and ideally below 0.5%.[12] It is critical to run a vehicle control (containing the same final concentration of DMSO as the experimental samples) to account for any solvent effects.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when preparing this compound for in vitro experiments.

Problem: The compound precipitates after dilution into my aqueous assay buffer.

-

Cause: this compound has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous medium, the compound can "crash out" of the solution.

-

Solutions:

-

Warm and Sonicate: If precipitation occurs during preparation, gentle heating (e.g., to 37°C) and/or sonication can help redissolve the compound.[1][2]

-

Use Fresh DMSO: DMSO is hygroscopic (absorbs water from the air), and the presence of water can significantly reduce the solubility of hydrophobic compounds. Always use new or properly stored anhydrous DMSO for stock solutions.[1]

-

Check Final DMSO Concentration: Ensure the final DMSO concentration in your assay is not too low to maintain solubility, but also not so high that it causes cellular toxicity or assay interference. A balance is key.

-

Consider Co-solvents (for specific applications): For some applications, formulations including co-solvents like PEG300 and surfactants like Tween-80 can significantly improve solubility.[1] However, you must first validate that these additional reagents do not interfere with your specific assay.

-

Reduce Final Concentration: If solubility remains an issue, you may need to work at a lower final concentration of this compound.

-

Problem: I am observing inconsistent results between experiments.

-

Cause: This can be due to incomplete dissolution or precipitation of the compound during the experiment. If the compound is not fully dissolved, the effective concentration will vary.

-

Solutions:

-

Prepare Fresh Dilutions: Always prepare fresh working solutions from your frozen stock for each experiment. Do not store diluted aqueous solutions.

-

Visually Inspect Solutions: Before adding the compound to your assay, visually inspect the solution (e.g., against a light source) to ensure there is no visible precipitate.

-

Vortex Before Use: Briefly vortex your diluted solutions before adding them to the assay plate to ensure homogeneity.

-

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

Materials:

-

This compound (MW: 362.06 g/mol )

-

Anhydrous, sterile-filtered DMSO

-

Sterile microcentrifuge tubes

-

Vortexer

-

Ultrasonic water bath

Methodology:

-

Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 20 mM stock solution, weigh 7.24 mg.

-

Add the appropriate volume of anhydrous DMSO to the powder.

-

Vortex the solution vigorously for 1-2 minutes to aid dissolution.

-

If any solid particles remain, place the tube in an ultrasonic water bath for 5-10 minutes.

-

Once fully dissolved, create single-use aliquots (e.g., 10-20 µL) to minimize freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol 2: General Workflow for an In Vitro PTP1B Enzymatic Inhibition Assay

This protocol provides a general framework. Specific concentrations of enzyme, substrate, and incubation times should be optimized for your experimental setup.

Key Considerations for the Assay:

-

Buffer: A common assay buffer for PTPs is Bis-Tris at pH 6.0, as PTPs are typically most active at a slightly acidic pH.[13] Buffers containing sulfonic acids (like HEPES) should be avoided as they can sometimes compete for binding at the active site.[13]

-

Reducing Agent: The buffer should contain a reducing agent, such as Dithiothreitol (DTT), to ensure the catalytic cysteine residue of PTP1B remains in its active, reduced state.[13]

-